molecular formula C7H4ClIO B1457149 2-Chloro-6-iodobenzaldehyde CAS No. 51738-07-9

2-Chloro-6-iodobenzaldehyde

Cat. No.: B1457149
CAS No.: 51738-07-9
M. Wt: 266.46 g/mol
InChI Key: NWXVAUFKPOPUAV-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClIO and its molecular weight is 266.46 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-6-iodobenzaldehyde plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the overall biochemical processes within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, affecting downstream signaling events and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to induce mild oxidative stress and alter metabolic pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, cellular dysfunction, and even cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules and affect metabolic flux. Additionally, this compound has been found to influence the levels of certain metabolites, indicating its impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism.

Properties

IUPAC Name

2-chloro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVAUFKPOPUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730682
Record name 2-Chloro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51738-07-9
Record name 2-Chloro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.11 ml (36.2 mmol) oxalyl chloride in 40 ml dichloromethane at −78° C. was added dropwise over 20 min a solution of 5.14 ml (72.4 mmol) dimethylsulfoxide in 15 ml dichloromethane. The mixture was stirred for a further 15 min at −78° C. and then a solution of 8.10 g (3.02 mmol) (2-chloro-6-iodo-phenyl)-methanol in 40 ml dichloromethane was added dropwise over 30 min and stirring continued at −78° C. for a further 45 min. 20.9 ml (151 mmol) triethylamine were then added dropwise and the reaction mixture allowed to warm to room temperature. Water was then added and the phases were then separated. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to afford 8.35 g (100%) of the title compound as a yellow crystalline solid which was used in the next step without further purification. MS (EI): 268.0 (44%) & 266.0 (100%) (M+).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-iodobenzaldehyde
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Reactant of Route 6
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